![molecular formula C8H6ClN3O2 B1462188 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1069473-61-5](/img/structure/B1462188.png)
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .Chemical Reactions Analysis
“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Synthesis of Kinase Inhibitors
This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .
Treatment of Cancer
Derivatives of this compound have shown potential as anticancer agents . The JAK-STAT signaling pathway, which this compound can interfere with, is involved in tumor formation processes . Therefore, inhibitors of this pathway, such as those derived from this compound, can potentially be used in cancer treatment .
Treatment of Inflammatory Diseases
JAK inhibitors, which can be synthesized from this compound, have therapeutic applications in the treatment of inflammatory diseases . These include diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Antiviral Applications
In addition to their anticancer and anti-inflammatory applications, derivatives of this compound have also shown potential as antiviral agents .
Treatment of Skin Disorders
The versatile applications of 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine in medicinal chemistry range from anticancer agents targeting PDK1 to innovative therapies for inflammatory skin disorders .
Synthesis of Tofacitinib
4-Chloro-7H-pyrrolo [2,3-d] pyrimidine is an intermediate in the synthesis of the bulk drug, Tofacitinib . Tofacitinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .
Future Directions
The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.
properties
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXKVHEWPXSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655011 | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
CAS RN |
1069473-61-5 | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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